4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy-

Lipophilicity Membrane permeability ADME

Researchers requiring a non-HBD, high-logD 3-phenoxychromone probe often face supply inconsistency and limited characterization. This 7-O-pentyl derivative (XLogP ~5.0, HBD=0) solves assay interference and rapid glucuronidation issues common with 7-hydroxy analogs. • Serves as a matched lipophilic control in PAMPA, logD7.4, and UGT-stability studies. • Enables structure-activity probing of CDK/MAO-B targets where 7-OH HBD contribution is under evaluation. • Offered with verified identity for consistent use as a synthetic building block in medicinal chemistry diversification.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
CAS No. 137460-57-2
Cat. No. B12696170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy-
CAS137460-57-2
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3
InChIInChI=1S/C20H20O4/c1-2-3-7-12-22-16-10-11-17-18(13-16)23-14-19(20(17)21)24-15-8-5-4-6-9-15/h4-6,8-11,13-14H,2-3,7,12H2,1H3
InChIKeyRKECIGYPFAKWIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy-: Structural Identity and Procurement Overview


4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy- (CAS 137460-57-2) is a fully synthetic 3-phenoxychromone derivative belonging to the flavonoid-related benzopyran-4-one class. Its structure features a chromone core with a 3-phenoxy substituent and a 7-O-pentyl ether chain, yielding a molecular formula of C20H20O4 and a molecular weight of 324.4 g/mol [1]. 3-Phenoxychromones are a relatively rare subclass within the chromone family, with only five natural representatives isolated to date, and have been investigated for hypolipidemic, anti-inflammatory, antimicrobial, and anticancer properties [2]. This compound is catalogued in screening libraries (e.g., InterBioScreen ID STOCK1N-26685) and is primarily positioned as a probe molecule or synthetic intermediate rather than a clinically characterized lead [3].

Why 7-Substituted 3-Phenoxychromones Are Not Interchangeable


Within the 3-phenoxychromone series, subtle modifications at the 7-position produce large shifts in physicochemical descriptors that govern assay compatibility, membrane permeability, and metabolic stability. Replacing the 7-hydroxy or 7-acetoxy group with a 7-O-pentyl chain, as in CAS 137460-57-2, increases computed XLogP from approximately 2.5–2.8 to 5.0, eliminates the sole hydrogen bond donor (HBD count drops from 1 to 0), and raises the rotatable bond count from 2–3 to 7 [1]. These changes alter the compound's behaviour in every biological assay and formulation system, making it chemically and biophysically non-substitutable for its closest 7-substituted analogs without deliberate re-optimization. Procurement decisions must therefore treat each 7-substituted variant as a distinct chemical entity with independent property profiles [2].

Quantitative Differentiation from Closest 7-Substituted Analogs


Elevated Lipophilicity and Membrane Partitioning

CAS 137460-57-2 exhibits a computed XLogP3-AA of 5.0, which is substantially higher than the 7-hydroxy analog (7-hydroxy-3-phenoxychromone, CAS 87891-60-9, estimated XLogP ~2.5) and the 7-acetoxy analog (7-acetoxy-3-phenoxychromone, CAS 137988-07-9, estimated XLogP ~2.8). This >2-log-unit increase in lipophilicity is directly attributable to the 7-O-pentyl chain replacing the polar 7-hydroxy or 7-acetoxy substituent [1]. The 3-(3-methylphenoxy)-7-(pentyloxy) analog (CAS 347365-95-1) has a comparable XLogP of approximately 5.3, indicating that the 7-O-pentyl chain is the dominant driver of lipophilicity in this sub-series .

Lipophilicity Membrane permeability ADME Chromone SAR

Absence of Hydrogen Bond Donors and Binding Selectivity

CAS 137460-57-2 has a computed hydrogen bond donor (HBD) count of 0, in contrast to the 7-hydroxy analog (HBD = 1) [1]. The absence of a phenolic -OH group at position 7 eliminates a key pharmacophoric feature that participates in hydrogen bond networks with biological targets. In chromone-based kinase and MAO inhibitor series, the 7-OH group has been implicated in both potency and selectivity through direct hydrogen bonding with catalytic residues [2]. The 7-O-pentyl compound's inability to donate a hydrogen bond alters its target interaction landscape and may reduce promiscuous binding associated with phenolic motifs.

Hydrogen bonding Drug-likeness Selectivity Chromone derivatives

Molecular Flexibility and Conformational Entropy

CAS 137460-57-2 possesses 7 rotatable bonds, driven by the 5-carbon pentyloxy chain plus the 3-phenoxy linkage, compared to only 2 rotatable bonds for the 7-hydroxy analog and 3 for the 7-acetoxy analog [1]. This increase in conformational freedom has direct thermodynamic consequences: higher desolvation entropy penalties upon target binding and greater conformational sampling in solution. In isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) studies on flexible chromone derivatives, increased rotatable bond count correlates with entropy-driven binding thermodynamics, which can be advantageous or detrimental depending on the target class [2].

Molecular flexibility Conformational entropy Binding thermodynamics Chromone physical chemistry

Polar Surface Area and Passive Membrane Permeability

CAS 137460-57-2 has a computed topological polar surface area (TPSA) of 44.8 Ų [1]. This value is identical to that of the 7-acetoxy analog (44.8 Ų) and slightly higher than the 7-hydroxy analog (~37.3 Ų due to the replacement of -OH with -O-pentyl), yet remains well below the commonly cited threshold of 90 Ų for oral bioavailability and the 70 Ų threshold for blood-brain barrier penetration [2]. The combination of moderate TPSA with high XLogP (5.0) positions this compound in a region of chemical space associated with high passive membrane permeability but also elevated metabolic clearance risk and potential phospholipidosis.

Polar surface area Membrane permeability CNS penetration Physicochemical profiling

Aromatic Substitution Pattern Divergence

CAS 137460-57-2 carries an unsubstituted 3-phenoxy group, whereas its nearest structural neighbor in the InterBioScreen library, CAS 347365-95-1, bears a 3-(3-methylphenoxy) substituent. This single methyl group difference at the meta position of the phenoxy ring alters the electron density distribution, steric bulk, and potential for hydrophobic packing interactions . In SAR studies on 3-phenoxychromone hypolipidemic agents, even minor modifications to the 3-phenoxy ring produced significant shifts in in vivo triglyceride-lowering efficacy [1]. Although direct comparative bioactivity data are not available for these two compounds, the structural divergence is sufficient to preclude interchangeable use in biological screening cascades.

Structure-activity relationship 3-Phenoxychromone substitution Chemical library differentiation Hit triage

Research and Industrial Application Scenarios


Membrane Partitioning Probe for PAMPA and LogD Studies

With an XLogP of 5.0 and TPSA of 44.8 Ų, this compound is a chemically defined, commercially available (purity ≥95% via MolCore) probe molecule for parallel artificial membrane permeability assays (PAMPA) and logD7.4 shake-flask determinations, where its high lipophilicity and absence of hydrogen bond donors provide a distinct reference point alongside more polar 7-hydroxy and 7-acetoxy 3-phenoxychromone analogs [1].

Hit-Expansion Scaffold for Kinase and MAO-B Screening

The 3-phenoxychromone core is a recognized pharmacophore for kinase (CDK) and monoamine oxidase B (MAO-B) inhibition [1]. CAS 137460-57-2, with its 7-O-pentyl substitution eliminating the 7-OH hydrogen bond donor, serves as a complementary tool compound to probe whether 7-OH hydrogen bonding is essential for target engagement in these enzyme families, as evidenced by differential HBD profiles established in Section 3 [2].

Negative Control for Glucuronidation Metabolic Stability Assays

Given the absence of a free 7-hydroxy group (HBD = 0 versus HBD = 1 in the 7-hydroxy analog), CAS 137460-57-2 can function as a glucuronidation-resistant control in liver microsome or hepatocyte stability assays, directly contrasting with the 7-hydroxy-3-phenoxychromone which is expected to undergo rapid UGT-mediated conjugation [1].

Synthetic Intermediate for Derivatization Campaigns

The Mannich reaction pathway established for 7-hydroxy-3-phenoxychromones provides a synthetic precedent for further functionalization [1]. While CAS 137460-57-2 itself bears a 7-O-pentyl rather than 7-OH group, it can serve as a lipophilic building block for diversification at other positions (e.g., C-2 or C-8) in medicinal chemistry campaigns, offering a distinct polarity profile compared to 7-hydroxy or 7-acetoxy precursors.

Quote Request

Request a Quote for 4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.